molecular formula C17H22N4O3 B6670268 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B6670268
M. Wt: 330.4 g/mol
InChI Key: BCOSAUMYQXFJON-WMLDXEAASA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is an intriguing organic compound with potential applications across various scientific domains. The compound's unique structural features contribute to its reactivity and functionality, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-21-11-12(9-19-21)3-5-15(22)20-14-7-8-24-17(14)13-4-6-16(23-2)18-10-13/h4,6,9-11,14,17H,3,5,7-8H2,1-2H3,(H,20,22)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSAUMYQXFJON-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves multi-step processes:

  • Formation of the Oxolane Ring: : Starting from a suitable pyridine derivative, the oxolane ring is introduced through cyclization reactions under mild acidic conditions.

  • Pyrazole Integration: : The 1-methylpyrazole moiety is often synthesized through condensation reactions involving hydrazines and diketones.

  • Amide Bond Formation: : Finally, the amide linkage is achieved via coupling reactions, often employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

The industrial production methods may scale up the laboratory protocols, incorporating continuous flow processes to enhance yields and efficiency. Automation and precise control of reaction conditions are key to producing the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy group on the pyridine ring can be selectively oxidized, yielding corresponding aldehydes or acids under controlled conditions.

  • Reduction: : Reduction reactions targeting the pyrazole ring or amide group can lead to the formation of amines and alcohol derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

  • Bases: : Sodium hydride, potassium carbonate for substitution reactions.

Major Products Formed

The major products depend on the specific reactions:

  • Oxidation: Methoxy group converting to aldehyde or acid derivatives.

  • Reduction: Amides and alcohol derivatives.

  • Substitution: Functionalized pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Serves as a lead compound in drug discovery, targeting various biological pathways.

Medicine

  • Explored for its antimicrobial properties.

  • Studied for potential anti-inflammatory and anticancer activities.

Industry

  • Utilized in the production of specialty chemicals.

  • Acts as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site, or modulate receptor function through allosteric modulation. The exact pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(5-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.

  • N-[(2R,3S)-2-(6-methoxy-2-pyridyl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.

  • N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.

Highlighting Its Uniqueness

The presence of the methoxypyridine moiety and the specific stereochemistry of the oxolane ring confer unique properties, such as specific binding affinity and reactivity, distinguishing it from other similar compounds.

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is a compound of immense interest, holding promise in various scientific and industrial fields Its unique structure and diverse reactivity make it a subject worth further exploration

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